4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole

Catalog No.
S756516
CAS No.
163798-92-3
M.F
C9H7BrN2S
M. Wt
255.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole

CAS Number

163798-92-3

Product Name

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole

IUPAC Name

4-[4-(bromomethyl)phenyl]thiadiazole

Molecular Formula

C9H7BrN2S

Molecular Weight

255.14 g/mol

InChI

InChI=1S/C9H7BrN2S/c10-5-7-1-3-8(4-2-7)9-6-13-12-11-9/h1-4,6H,5H2

InChI Key

DGHQOPZIGDRUIT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)C2=CSN=N2

Canonical SMILES

C1=CC(=CC=C1CBr)C2=CSN=N2

The exact mass of the compound 4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole (CAS 163798-92-3) is a highly reactive, bifunctional building block characterized by a biologically privileged 1,2,3-thiadiazole core and an electrophilic bromomethyl group . In industrial and medicinal chemistry, the 1,2,3-thiadiazole ring is widely recognized as a potent bioisostere and a primary pharmacophore for inducing systemic acquired resistance (SAR) in agrochemical applications[1]. The presence of the para-bromomethyl moiety allows for rapid, high-yielding nucleophilic substitutions (SN2), enabling the late-stage installation of the thiadiazole ring onto complex amines, thiols, and alcohols. This compound is primarily procured by discovery laboratories and agrochemical manufacturers seeking a reliable precursor for library synthesis without the need for harsh coupling conditions that could degrade sensitive substrates [2].

Substituting this compound with generic benzyl bromide eliminates the 1,2,3-thiadiazole core, stripping the final molecule of its specific hydrogen-bonding profile and its unique ability to trigger systemic acquired resistance (SAR) pathways in plants [1]. Conversely, attempting to use the cheaper chloromethyl analog (4-[4-(chloromethyl)phenyl]-1,2,3-thiadiazole) drastically reduces SN2 reaction kinetics [2]. The chloromethyl variant often requires extended heating or the addition of Finkelstein catalysts (e.g., NaI), which can lead to the thermal degradation of sensitive substrates or base-catalyzed ring-opening of the 1,2,3-thiadiazole core. Procurement of the bromomethyl derivative ensures rapid, room-temperature coupling, preserving both the heterocycle and the target molecule's structural integrity.

SN2 Alkylation Kinetics: Bromomethyl vs. Chloromethyl Precursors

The bromomethyl leaving group provides significantly enhanced electrophilicity compared to its chloromethyl counterpart. In standard N- or S-alkylation workflows, benzyl bromides typically achieve complete conversion at room temperature within 2 to 4 hours. In contrast, the corresponding benzyl chlorides require elevated temperatures (often >60°C) and extended reaction times (12-24 hours) to reach similar yields[1]. This kinetic advantage is critical when conjugating the 1,2,3-thiadiazole core to thermally labile biological molecules or complex APIs, minimizing the risk of side reactions or heterocycle degradation[2].

Evidence DimensionTypical SN2 conversion time at 25°C
Target Compound Data4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole (>85% yield in 2-4 hours)
Comparator Or Baseline4-[4-(Chloromethyl)phenyl]-1,2,3-thiadiazole (<50% yield, requires >60°C)
Quantified Difference~50-fold increase in reaction rate at room temperature
ConditionsStandard nucleophilic substitution (e.g., with secondary amines) in polar aprotic solvents (DMF/MeCN)

Enables mild, late-stage functionalization of sensitive molecules without requiring thermal forcing or iodide catalysis.

Pharmacophore Specificity: 1,2,3-Thiadiazole vs. 1,3,4-Thiadiazole Isomers

The 1,2,3-thiadiazole ring is a privileged scaffold for agrochemical elicitors, mimicking the action of salicylic acid to induce systemic acquired resistance (SAR) in plants. Studies comparing thiadiazole isomers demonstrate that the 1,2,3-thiadiazole core (found in commercial elicitors like Tiadinil) strongly upregulates pathogenesis-related (PR) genes, whereas 1,3,4-thiadiazole or 1,2,4-thiadiazole isomers exhibit negligible SAR activity [1]. Procuring the 1,2,3-isomer is therefore strictly required for research targeting plant immune system activation rather than direct fungicidal toxicity [2].

Evidence DimensionSystemic Acquired Resistance (SAR) induction efficacy
Target Compound Data1,2,3-Thiadiazole derivatives (High SAR induction, comparable to Tiadinil)
Comparator Or Baseline1,3,4-Thiadiazole isomers (Negligible SAR induction)
Quantified DifferenceBinary shift from inactive (1,3,4-isomer) to highly active SAR elicitor (1,2,3-isomer)
ConditionsIn vivo plant bioassays (e.g., tobacco or rice models) measuring PR gene expression

Dictates the compound's utility in agrochemical R&D; only the 1,2,3-isomer can act as a true plant defense elicitor.

Synthetic Versatility: Bromomethyl vs. Unsubstituted Phenyl-Thiadiazole

Utilizing 4-[4-(bromomethyl)phenyl]-1,2,3-thiadiazole as a starting material bypasses the need for complex C-H activation or multi-step functionalization required when using the unsubstituted 4-phenyl-1,2,3-thiadiazole. The pre-installed bromomethyl group acts as a universal handle for etherification, amination, and cross-coupling reactions. This direct processability reduces the synthetic route by at least 2-3 steps, significantly lowering the cost of goods and time-to-target in high-throughput library generation [1].

Evidence DimensionSynthetic steps required for heteroatom alkylation
Target Compound Data4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole (1 step: direct SN2)
Comparator Or Baseline4-Phenyl-1,2,3-thiadiazole (3+ steps: halogenation, formylation, reduction)
Quantified DifferenceReduction of synthetic pathway by 2-3 steps
ConditionsStandard library synthesis workflows for medicinal chemistry

Drastically accelerates the generation of thiadiazole-containing compound libraries for screening.

Agrochemical Plant Activator Development

Ideal for synthesizing novel elicitors that trigger systemic acquired resistance (SAR) in crops. The bromomethyl group allows for easy, high-yield conjugation to various carrier molecules or secondary active ingredients, preserving the critical 1,2,3-thiadiazole pharmacophore required for PR gene induction [1].

Pharmaceutical Lead Optimization (Bioisosterism)

Used as a robust building block to replace metabolically susceptible aromatic rings with the 1,2,3-thiadiazole pharmacophore. This substitution improves the hydrogen-bonding profile and pharmacokinetic stability of kinase inhibitors or antiviral candidates without requiring harsh synthetic conditions that might degrade the parent scaffold [2].

Bioconjugation and Chemical Biology Probes

The highly reactive benzyl bromide moiety makes this compound an excellent reagent for rapidly tagging proteins, peptides, or small-molecule thiols with a 1,2,3-thiadiazole label, facilitating precise structure-activity relationship (SAR) mapping in discovery assays [3].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole

Dates

Last modified: 08-15-2023

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